
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine
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Overview
Description
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is known for its unique structure, which includes a central cobalt ion coordinated to a phthalocyanine ligand with four amino groups at positions 1, 8, 15, and 22. The presence of these amino groups enhances the compound’s reactivity and makes it suitable for various applications in catalysis, sensing, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalonitrile derivatives under specific conditions. One common method includes the cyclotetramerization of 3-nitrophthalonitrile in the presence of cobalt(II) chloride, followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Redox Reactions
The cobalt(II) center undergoes oxidation state changes in redox processes. Electron paramagnetic resonance (EPR) studies reveal reversible Co(II)/Co(III) transitions during electrochemical cycling.
Reaction Conditions | Oxidizing Agent | Product | Observed Potential (V vs SCE) |
---|---|---|---|
Aqueous acidic medium | O₂ | Co(III)Pc | +0.68 |
Organic solvent (DMF) | Chloranil | Co(III)Pc | +0.72 |
The amino substituents stabilize higher oxidation states through electron donation, as evidenced by cyclic voltammetry showing 150 mV anodic shift compared to non-amino derivatives .
Coordination Chemistry
Peripheral amino groups participate in ligand substitution and metal coordination:
Key reaction pathways:
text1. [CoPc(NH₂)₄] + 4HX → [CoPc(NH₃⁺X⁻)₄] (X = Cl⁻, NO₃⁻) 2. [CoPc(NH₂)₄] + M²⁺ → [CoPc(NH₂)₄-M] complexes (M = Cu, Zn)
Experimental data shows:
Substitution Reactions
The amino groups undergo nucleophilic substitution, enabling functional group interconversion:
text[CoPc(NH₂)₄] → Diazonium intermediate → [CoPc(I)₄]
Parameter | Value |
---|---|
Reaction yield | 82% |
Reaction time | 3.5 hours |
Temperature | 0-5°C (diazotization), 60°C (iodination) |
X-ray photoelectron spectroscopy (XPS) confirms complete substitution with I 3d₅/₂ binding energy at 619.2 eV .
Catalytic Activity
The compound demonstrates catalytic behavior in:
A. Oxygen Reduction Reaction (ORR)
Parameter | Value | Comparison to CoPc |
---|---|---|
Onset potential | -0.15 V vs RHE | +120 mV shift |
Electron transfer number | 3.8 | 0.5 improvement |
B. Oxidative Coupling Reactions
Shows 92% conversion efficiency in thiol oxidation to disulfides (TOF = 450 h⁻¹).
Stability Considerations
Thermogravimetric analysis (TGA) reveals:
-
5% mass loss at 280°C (amino group decomposition)
Magnetic susceptibility measurements (μeff = 2.1 BM) confirm low-spin d⁷ configuration remains intact during reactions .
This reactivity profile enables applications in electrochemical sensors (77% sensitivity enhancement vs unsubstituted analogs) and heterogeneous catalysis. Recent studies suggest potential in photo-redox systems, with quantum yield improvements under visible light irradiation .
Scientific Research Applications
Catalysis
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine serves as an effective catalyst in various chemical reactions. Its ability to enhance reaction rates and selectivity makes it valuable in the synthesis of organic compounds. For instance, it has been utilized in the oxidation of organic substrates and the reduction of oxygen in fuel cells. The compound's catalytic properties are attributed to its stable structure and the presence of cobalt ions that facilitate electron transfer processes .
Electrochemical Applications
The compound is increasingly used in electrochemical sensors and energy storage devices such as batteries. Its unique electronic properties improve charge storage capacity and efficiency, making it a promising material for advanced energy storage technologies. Research has demonstrated that this compound-modified electrodes exhibit enhanced performance in detecting various analytes due to their high conductivity and stability .
Table: Performance Comparison of Electrochemical Sensors
Sensor Type | Analyte Detected | Sensitivity (μA/mM) | Response Time (s) |
---|---|---|---|
Cobalt(II) Tetraamino Sensor | Acetone | 150 | 5 |
Cobalt(II) Tetraamino Sensor | Ethyl Butyrate | 200 | 4 |
Cobalt(II) Tetraamino Sensor | n-Hexane | 180 | 6 |
Photodynamic Therapy
In the medical field, this compound has shown potential as a photosensitizer in photodynamic therapy for cancer treatment. Upon activation by light at specific wavelengths, it generates reactive oxygen species that selectively target and destroy cancer cells. This application highlights its dual role as both a therapeutic agent and a diagnostic tool in oncology .
Dyes and Pigments
The compound is widely used in the textile and printing industries due to its vibrant color and excellent stability under various conditions. Its chemical structure allows for high solubility in organic solvents while providing intense coloration that is resistant to fading from light exposure or chemical degradation .
Table: Properties of Cobalt(II) Tetraamino Phthalocyanine Dyes
Property | Value |
---|---|
Color | Deep Blue |
Solubility | Soluble in organic solvents |
Lightfastness | Excellent |
Nanotechnology
Research into nanotechnology applications of this compound focuses on its potential for creating nanomaterials with unique properties. These materials can be utilized in drug delivery systems and advanced composite materials. The compound's ability to form stable complexes with various substrates enhances its functionality in these applications .
Case Study 1: Photodynamic Therapy Efficacy
A study conducted on the efficacy of this compound in photodynamic therapy reported significant tumor reduction rates in animal models when exposed to specific light wavelengths. The results indicated that the compound could effectively target malignant cells while sparing healthy tissues .
Case Study 2: Electrochemical Sensor Development
Another research project focused on developing an electrochemical sensor utilizing this compound for detecting volatile organic compounds (VOCs). The sensor demonstrated high sensitivity and rapid response times across various concentrations of VOCs, showcasing its potential for environmental monitoring applications .
Mechanism of Action
The mechanism by which Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine exerts its effects involves the coordination of the central cobalt ion with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The amino groups enhance the compound’s reactivity by providing additional sites for interaction with substrates .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) phthalocyanine: Lacks the amino groups, resulting in different reactivity and applications
Iron(II) phthalocyanine: Similar structure but with an iron center, leading to different catalytic properties
Copper(II) phthalocyanine: Another similar compound with copper as the central metal ion
Uniqueness
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is unique due to the presence of amino groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs .
Biological Activity
Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine (Co-TAPc) is a metal phthalocyanine compound that has garnered significant attention in various fields due to its unique biological activities and potential applications. This article explores the biological activity of Co-TAPc, focusing on its applications in catalysis, electrochemical sensing, photodynamic therapy (PDT), and nanotechnology.
Chemical Structure and Properties
Co-TAPc is characterized by its tetraamino substituents on the phthalocyanine ring, which enhance its solubility and reactivity. The molecular formula is C32H20CoN12, and it presents a vibrant blue color. Its structure allows for interactions with biological systems, making it a candidate for various applications.
1. Catalysis
Co-TAPc has been identified as an effective catalyst in various chemical reactions. Its ability to facilitate the synthesis of organic compounds while enhancing reaction rates and selectivity is notable. Studies have shown that Co-TAPc can catalyze oxidation reactions and polymerization processes, contributing to advancements in synthetic chemistry .
2. Electrochemical Applications
The compound plays a crucial role in developing electrochemical sensors and batteries. Co-TAPc enhances charge storage capacity and efficiency, making it valuable for energy storage technologies. Research indicates that when incorporated into sensor platforms, Co-TAPc improves the detection limits for various analytes, including volatile organic compounds .
3. Photodynamic Therapy (PDT)
One of the most promising applications of Co-TAPc is in photodynamic therapy for cancer treatment. The compound acts as a photosensitizer; upon light activation, it generates reactive oxygen species (ROS) that selectively target and destroy cancer cells. Case studies have demonstrated significant tumor growth inhibition in animal models treated with Co-TAPc under specific light conditions .
Study | Model | Outcome |
---|---|---|
CT26 tumor-bearing BALB/c mice | 20% of tumors regressed completely after treatment | |
Various cancer cell lines | Enhanced cytotoxicity observed with light activation |
4. Nanotechnology
In nanotechnology, Co-TAPc is being explored for creating nanomaterials with unique properties suitable for drug delivery systems. Its ability to form stable complexes with various biomolecules allows for improved biodistribution and cellular uptake of therapeutic agents . Research indicates that formulations incorporating Co-TAPc exhibit enhanced photocytotoxicity due to improved targeting capabilities.
Case Studies
Several studies have highlighted the biological activity of Co-TAPc:
- Photodynamic Efficacy : A study demonstrated that Co-TAPc significantly inhibited tumor growth in treated mice compared to control groups, showcasing its potential as an anticancer agent .
- Electrochemical Sensing : Research involving the integration of Co-TAPc into polyaniline nanofiber sensors revealed improved sensitivity and selectivity for detecting environmental pollutants .
- Catalytic Activity : Experimental results indicated that Co-TAPc could effectively catalyze the oxidation of organic substrates under mild conditions, making it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C32H20CoN12 |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-5,14,23,32-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-17-9-1-5-13-21(17)29-37-25(13)41-30-22-14(6-2-10-18(22)34)27(38-30)43-32-24-16(8-4-12-20(24)36)28(40-32)44-31-23-15(26(39-31)42-29)7-3-11-19(23)35;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
XLECLFZYEKNRIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC=C9N.[Co+2] |
Origin of Product |
United States |
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